

Application Notes: In Vitro Profiling of the BACE1 Inhibitor LY2811376

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Compound of Interest

Compound Name: LY2811376

Cat. No.: B608720

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Abstract

These application notes provide detailed protocols for the in vitro characterization of **LY2811376**, a non-peptidic inhibitor of β -site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid- β (A β) peptides, which are central to the pathogenesis of Alzheimer's Disease.[1][2] The following protocols describe cell-based assays using human cell lines that overexpress amyloid precursor protein (APP) to quantify the potency and mechanism of action of **LY2811376**. Methodologies for measuring the inhibition of A β production via ELISA and for observing the modulation of APP processing via Western Blot are presented.

Introduction

Alzheimer's Disease is characterized by the cerebral accumulation of plaques composed primarily of A β peptides.[1] These peptides are generated through the sequential cleavage of APP by BACE1 and γ -secretase.[1][3] As the initial and rate-limiting step, BACE1 is a prime therapeutic target for reducing A β levels. **LY2811376** is an orally available, non-peptidic BACE1 inhibitor that has been shown to reduce A β levels in both preclinical models and humans.[2] The assays described herein are fundamental for researchers studying BACE1 inhibition and the effects of compounds like **LY2811376** on the amyloidogenic pathway.

Data Presentation

The inhibitory activity of **LY2811376** has been quantified in various in vitro assay formats. The following tables summarize the reported potency of **LY2811376** in both enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of BACE1 by **LY2811376**

| Substrate Type | Assay Format | IC50 (nM) | Reference |
|--------------------------------|--------------|-----------|-----------|
| Synthetic Peptide | FRET | 239 | [2] |
| Chimeric Protein (MBP-C125) | - | 249 | [2] |

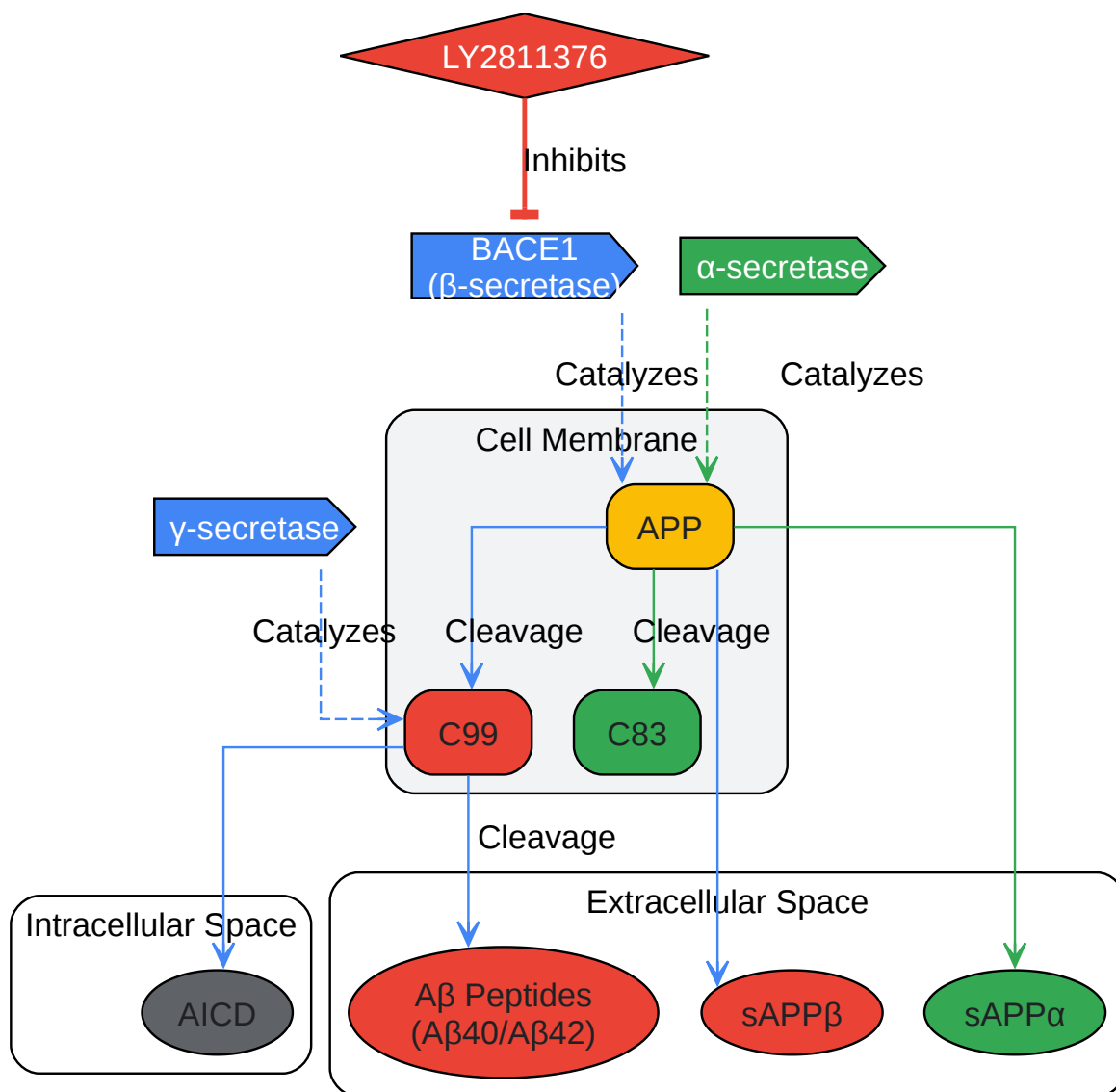
Table 2: Cellular Inhibition of A β Production by **LY2811376**

| Cell Line | A β Species Measured | Assay Type | IC50 / EC50 (nM) | Reference |
|----------------------------|---------------------------------|------------|------------------|-----------|
| HEK293swe | A β 1-40 | ELISA | ~300 (EC50) | [2] |
| HEK293swe | A β 1-42 | ELISA | ~300 (EC50) | [2] |
| SH-SY5Y/APP ^{swe} | A β 40 & A β 42 | ELISA | 7 - 18 (IC50) | [4] |
| PDAPP Primary Neurons | A β 1-40 & A β 1-42 | ELISA | ~100 (EC50) | |

Signaling Pathway

The canonical amyloidogenic pathway involves the sequential cleavage of APP. BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPP β) and a membrane-anchored C-terminal fragment, C99. The C99 fragment is then cleaved by the γ -secretase complex to produce A β peptides and the APP intracellular domain (AICD). Inhibition of BACE1 by **LY2811376** blocks the initial cleavage, thereby reducing the production of sAPP β , C99, and

subsequently, A β . This can lead to a compensatory increase in the non-amyloidogenic pathway, where α -secretase cleaves APP to produce sAPP α and the C83 fragment.



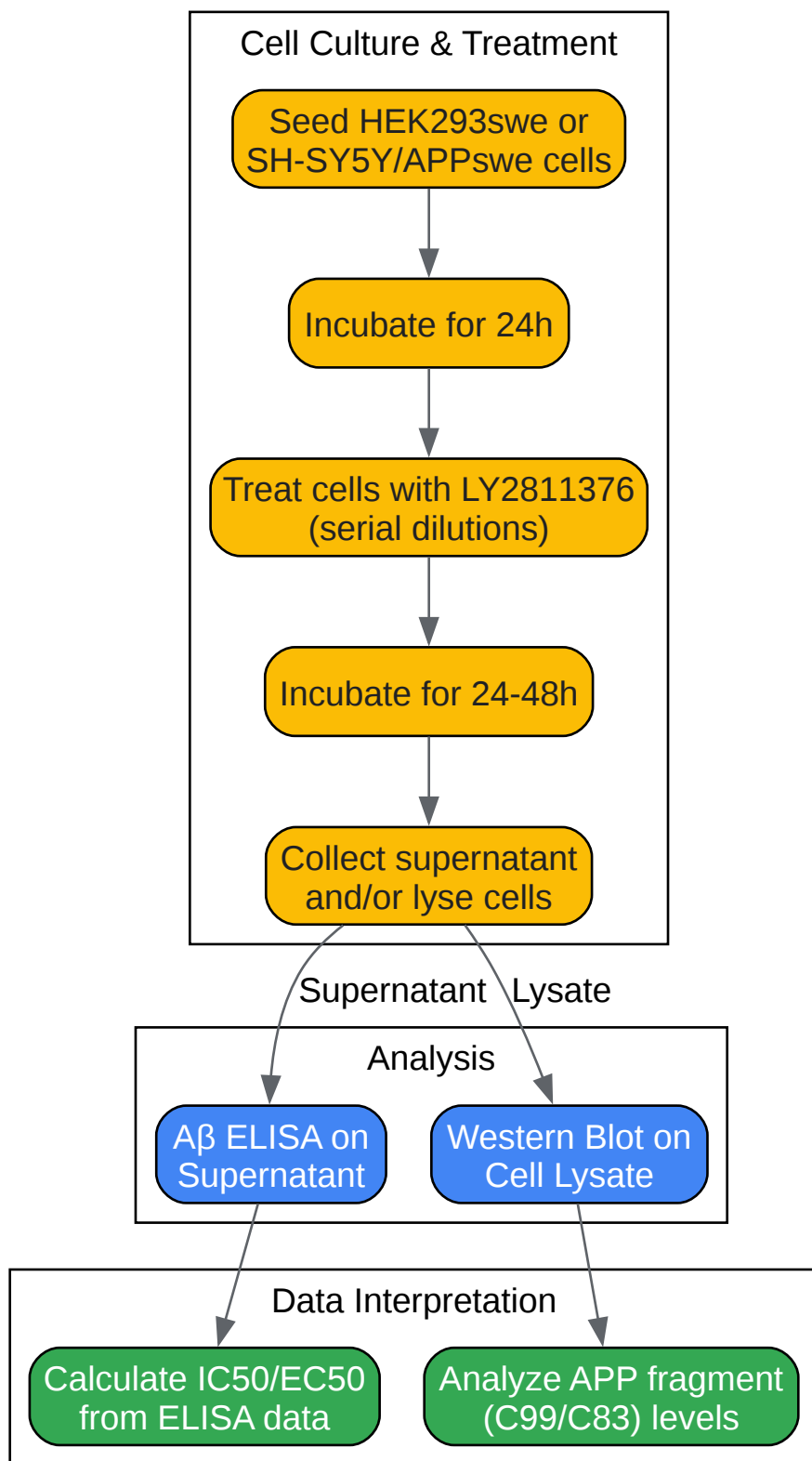
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Caption: BACE1 initiates the amyloidogenic processing of APP.

Experimental Protocols

The following are detailed protocols for assessing the activity of **LY2811376** in cell-based assays.

Experimental Workflow Overview



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Caption: General workflow for in vitro BACE1 inhibitor testing.

Protocol 1: Cellular A β Reduction Assay using ELISA

This protocol describes the quantification of secreted A β 40 and A β 42 in the supernatant of cultured cells overexpressing human APP with the Swedish mutation (APP^{sw}) following treatment with **LY2811376**.

Materials:

- HEK293 cells stably expressing APP^{sw} (HEK293swe) or SH-SY5Y cells transfected with APP^{sw}.
- Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- Serum-free medium (e.g., Opti-MEM).
- **LY2811376**.
- DMSO (for compound stock solution).
- 96-well cell culture plates.
- Commercially available A β 40 and A β 42 ELISA kits.
- Plate reader capable of colorimetric measurements.

Procedure:

- Cell Seeding:
 - Trypsinize and count HEK293swe or SH-SY5Y/APP^{sw} cells.
 - Seed the cells into a 96-well plate at a density of 5×10^4 cells per well in 100 μ L of complete growth medium.[\[1\]](#)
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.[\[1\]](#)
- Compound Preparation and Treatment:

- Prepare a 10 mM stock solution of **LY2811376** in DMSO.
- Perform serial dilutions of the stock solution in serum-free medium to achieve final assay concentrations (e.g., ranging from 1 nM to 10 μ M).
- Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
- After the 24-hour incubation, gently aspirate the growth medium from the wells.
- Add 100 μ L of serum-free medium containing the desired concentration of **LY2811376** or vehicle control to each well.[\[1\]](#)
- Incubate the plate for an additional 24 to 48 hours at 37°C and 5% CO₂.[\[1\]](#)
- Supernatant Collection:
 - After the treatment incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.[\[1\]](#)
 - Carefully collect the supernatant from each well for A β analysis. Samples can be stored at -80°C if not analyzed immediately.
- A β Quantification (ELISA):
 - Quantify the levels of secreted A β 40 and A β 42 in the collected supernatants using commercial ELISA kits. Follow the manufacturer's instructions precisely.[\[5\]](#)[\[6\]](#)[\[7\]](#) A general procedure is as follows:
 - Add standards and samples to the antibody-precoated microplate.
 - Incubate, then wash the plate.
 - Add a biotinylated detection antibody.
 - Incubate, then wash the plate.
 - Add an HRP-conjugate and incubate.
 - Wash the plate, then add the substrate solution.

- Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).[6][7]
- Data Analysis:
 - Generate a standard curve for each ELISA plate.
 - Calculate the concentration of A β 40 and A β 42 in each sample.
 - Normalize the A β levels to the vehicle control (representing 0% inhibition).
 - Plot the percent inhibition versus the logarithm of the **LY2811376** concentration and fit the data using a four-parameter logistic model to determine the IC50 or EC50 value.

Protocol 2: Analysis of APP C-Terminal Fragments by Western Blot

This protocol is for the detection of the APP C-terminal fragments C99 and C83 in cell lysates to confirm the mechanism of action of **LY2811376**.

Materials:

- Cell lysates from Protocol 1 (or a separately prepared experiment).
- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- BCA Protein Assay Kit.
- SDS-PAGE gels (e.g., 16% Tris-Tricine gels are suitable for resolving small fragments).[8]
- Nitrocellulose or PVDF membranes.
- Transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibody: Anti-APP C-terminal antibody (recognizing both C99 and C83).
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

- Chemiluminescent substrate.
- Imaging system.

Procedure:

- Cell Lysis and Protein Quantification:
 - After removing the supernatant for ELISA, wash the cells in the 96-well plate with cold PBS.
 - Add lysis buffer to each well and incubate on ice.
 - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Prepare protein samples by adding SDS sample buffer and boiling.
 - Load equal amounts of protein (e.g., 50 µg) per lane on a high-percentage Tris-Tricine or Tris-glycine gel.[\[8\]](#)
 - Perform electrophoresis to separate the proteins.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.
 - Wash the membrane multiple times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.

- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Analyze the band intensities for C99 and C83. BACE1 inhibition by **LY2811376** is expected to decrease the C99 band intensity and potentially increase the C83 band intensity.

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